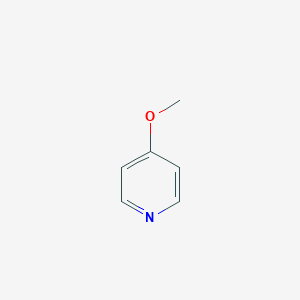
3-Bromo-4-méthoxybenzaldéhyde
Vue d'ensemble
Description
3-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Bromo-4-methoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: In the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
Target of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .
Mode of Action
The mode of action of 3-Bromo-4-methoxybenzaldehyde involves its interaction with these targets. In an SN2 reaction, the compound would act as a nucleophile, attacking the carbon atom at the same time as the leaving group departs . In an SN1 reaction, the compound would first lose the leaving group to form a carbocation, which is then attacked by the nucleophile .
Biochemical Pathways
It’s known to be used in the synthesis of various compounds, including a novel β-hydroxy-α-amino acid derivative via mukaiyama aldol reaction, 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, and others . These reactions suggest that the compound could potentially affect pathways involving these synthesized compounds.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also a CYP1A2 inhibitor , which could affect its metabolism and hence its bioavailability.
Result of Action
Given its use in the synthesis of various compounds , it’s likely that its action results in the formation of these compounds, which could then exert their own effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-methoxybenzaldehyde may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-methoxybenzaldehyde.
Oxidation: 3-Bromo-4-methoxybenzoic acid.
Reduction: 3-Bromo-4-methoxybenzyl alcohol.
Comparaison Avec Des Composés Similaires
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Bromo-3-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped.
3-Bromo-4-methoxybenzoic acid: The oxidized form of 3-Bromo-4-methoxybenzaldehyde.
Uniqueness: 3-Bromo-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups on the benzene ring allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-bromo-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNFQLVIGPNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188392 | |
| Record name | 3-Bromo-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-06-0 | |
| Record name | 3-Bromo-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-p-anisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34841-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-P-ANISALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGS4ZD7JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with 3-Bromo-4-methoxybenzaldehyde and its derivatives?
A1: While 3-Bromo-4-methoxybenzaldehyde itself has not been extensively studied for its biological activity, research indicates that it serves as a key precursor for synthesizing various substituted pyrimidine derivatives []. These pyrimidine derivatives have shown promising results in terms of antimicrobial activity and inhibitory effects against the growth of breast cancer cells (MCF-7 cell line) [].
Q2: How is 3-Bromo-4-methoxybenzaldehyde synthesized?
A2: 3-Bromo-4-methoxybenzaldehyde can be synthesized through various methods. One approach involves the white-rot fungus Bjerkandera adusta, which is known to produce halogenated aromatic compounds. This fungus can produce 3-Bromo-4-methoxybenzaldehyde alongside other brominated and chlorinated derivatives when grown in a medium supplemented with bromide [, ]. Notably, this fungus demonstrates a unique halogenation mechanism, directly targeting 4-methoxybenzaldehyde intermediates [].
Q3: Can you describe the electron impact (EI) mass spectral fragmentation pattern observed for 3-Bromo-4-methoxybenzaldehyde?
A3: While the provided research doesn't directly detail the EI mass spectral fragmentation pattern of 3-Bromo-4-methoxybenzaldehyde, it does delve into the fragmentation patterns of several synthesized 2-aminopyrimidine and 2-mercaptopyrimidine derivatives derived from it []. These fragmentation patterns offer valuable insights into the structural characteristics of these compounds.
Q4: How is 3-Bromo-4-methoxybenzaldehyde used in the synthesis of more complex molecules?
A5: Research highlights the use of 3-Bromo-4-methoxybenzaldehyde as a starting material for synthesizing disubstituted-5-cyano-4-hydroxypyrimidines []. This synthesis involves reacting 3-Bromo-4-methoxybenzaldehyde with ethyl cyanoacetate to produce ethyl β-(3-bromo-4-methoxyphenyl)-α-cyanoacrylate, which then undergoes cyclocondensation with guanidine hydrochloride or thiourea to yield the desired pyrimidine derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















